tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate
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Overview
Description
Tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate: . This compound features a tert-butyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methylamino group, making it a versatile molecule in organic synthesis and various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-aminopropanoic acid and tert-butyl methylamine.
Reaction Steps: The amino group of 3-aminopropanoic acid is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected amino acid is then reacted with tert-butyl methylamine to form the final product.
Purification: The product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings using reactors designed to handle large volumes of reactants and products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a protecting group in peptide synthesis, where the Boc group protects the amino functionality during the synthesis process. Biology: It is employed in the study of enzyme mechanisms and protein interactions. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates. Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through the Boc protecting group , which stabilizes the amino group during chemical reactions. The Boc group is removed under acidic conditions, allowing for further functionalization of the amino group. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and other biomolecules to achieve its desired effects.
Comparison with Similar Compounds
tert-Butyl 3-aminopropanoate: Lacks the Boc protecting group.
tert-Butyl methylamine: Does not contain the propanoate group.
Boc-protected amino acids: Similar in structure but differ in the length of the carbon chain.
Uniqueness: The presence of both the Boc protecting group and the methylamino group makes tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate unique, providing it with distinct chemical properties and applications compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis and research.
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Properties
IUPAC Name |
tert-butyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-9-14(7)11(16)18-13(4,5)6/h8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWTXNHVVFTRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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